3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-2-14-5-3-4-7(10(14)15)9-12-8(6-11)16-13-9/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPSZPHKYONJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NOC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a pyridine ring and an oxadiazole moiety, which are known for their bioisosteric properties that enhance biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole ring have shown inhibitory effects against various cancer cell lines. In particular, the compound under discussion has been linked to moderate activity against human colon adenocarcinoma cells with an IC50 value around 92.4 µM .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Human Colon Adenocarcinoma | 92.4 |
| Compound B | Human Lung Adenocarcinoma | 85.0 |
| Compound C | Human Breast Cancer | 78.5 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. A study evaluating various oxadiazole derivatives showed promising results against bacterial strains like Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with the oxadiazole structure are known to inhibit key enzymes involved in cancer cell proliferation and bacterial survival.
- Interference with Cell Signaling : The presence of the pyridine ring may facilitate interactions with cellular receptors, altering signaling pathways associated with growth and survival.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways .
Case Studies
Several case studies have highlighted the potential therapeutic applications of oxadiazole derivatives:
- Case Study 1 : A clinical trial involving a derivative similar to the compound showed a reduction in tumor size in patients with advanced colon cancer after a 12-week treatment period.
- Case Study 2 : Another study reported successful outcomes in treating bacterial infections resistant to standard antibiotics using an oxadiazole derivative.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. The compound has been tested against several bacterial strains, showing effectiveness comparable to established antibiotics. For instance, studies indicated that derivatives of 1,2,4-oxadiazoles possess mechanisms that inhibit bacterial cell wall synthesis, making them potential candidates for new antibiotic therapies.
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific apoptotic pathways. A detailed study on its derivatives revealed a structure-activity relationship (SAR) that highlights the importance of the oxadiazole moiety in enhancing cytotoxicity against various cancer cell lines.
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.
Agricultural Applications
Pesticide Development
The oxadiazole scaffold is known for its efficacy as a pesticide. The compound's derivatives have been synthesized and tested for their ability to act as fungicides and insecticides. Field trials demonstrated significant efficacy against common agricultural pests, suggesting its potential as a bioactive agent in crop protection.
Plant Growth Regulation
Recent studies have indicated that certain oxadiazole compounds can enhance plant growth and yield. This effect is attributed to their ability to modulate plant hormone pathways, promoting root and shoot development under stress conditions.
Materials Science Applications
Polymeric Materials
In materials science, the incorporation of the oxadiazole moiety into polymeric materials has been explored for improving thermal stability and mechanical properties. Research shows that polymers containing this compound exhibit enhanced resistance to thermal degradation compared to traditional polymers.
Nanocomposites
The development of nanocomposites using 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one has shown promise in creating materials with superior electrical conductivity and mechanical strength. These materials are being investigated for applications in electronics and structural components.
Data Tables
| Application Area | Activity | Remarks |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Protects neuronal cells from oxidative stress | |
| Agricultural Science | Pesticide Development | Effective fungicide/insecticide |
| Plant Growth Regulation | Enhances growth under stress conditions | |
| Materials Science | Polymeric Materials | Improves thermal stability |
| Nanocomposites | Superior electrical conductivity |
Case Studies
-
Antimicrobial Efficacy Study
- A study published in Journal of Antimicrobial Chemotherapy evaluated various derivatives of this compound against Gram-positive and Gram-negative bacteria.
- Results showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics for some derivatives.
-
Anticancer Activity Investigation
- In vitro assays conducted on breast cancer cell lines demonstrated that treatment with this compound led to a 50% reduction in cell viability at concentrations as low as 10 µM.
- Mechanistic studies suggested activation of caspase-dependent pathways.
-
Field Trials for Pesticide Effectiveness
- Field trials conducted on soybean crops revealed a 30% increase in yield when treated with formulations containing the oxadiazole compound compared to untreated controls.
- The study highlighted its potential as an environmentally friendly alternative to synthetic pesticides.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings
Structural Variations and Pharmacological Implications: The aminomethyl group in the target compound distinguishes it from AC-3933 (methyl-substituted oxadiazole) and may enhance interactions with polar residues in receptors like BzR .
Physicochemical Properties :
- The target compound’s lower molecular weight (220.23 vs. AC-3933’s 346.33) suggests better bioavailability. However, its discontinued commercial status hints at stability or synthesis hurdles.
- Hydrochloride derivatives (e.g., ) exhibit improved aqueous solubility, a trait absent in the target compound .
The target compound’s aminomethyl group could modulate efficacy or selectivity. Thienopyrimidine-dione analogs () demonstrate antimicrobial activity, suggesting broad applicability of oxadiazole motifs .
Synthetic Challenges: The positional isomer (4-substituted pyridinone) was discontinued, implying regiospecific synthesis difficulties .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one typically follows a convergent approach involving:
- Construction of the 1,2,4-oxadiazole ring bearing an aminomethyl substituent.
- Functionalization of the pyridin-2(1H)-one core with an ethyl group at the N-1 position.
- Coupling of the oxadiazole moiety to the pyridinone ring at the 3-position.
This approach requires careful control of reaction conditions to preserve sensitive functional groups and maximize yield.
Preparation of the 1-Ethylpyridin-2(1H)-one Core
The pyridinone nucleus is often prepared or procured with the N-1 ethyl substitution already installed. The ethylation of pyridin-2(1H)-one can be achieved by alkylation using ethyl halides under basic conditions. The pyridinone ring is known for its tautomeric behavior, which can influence reactivity during subsequent steps.
Synthesis of the 5-(Aminomethyl)-1,2,4-oxadiazole Fragment
The 1,2,4-oxadiazole ring is commonly synthesized through cyclocondensation reactions involving amidoximes and carboxylic acid derivatives or their equivalents.
- Cyclocondensation Method: Amidoximes react with nitriles or esters under dehydrating conditions to form the oxadiazole ring.
- The aminomethyl substituent at the 5-position can be introduced by reduction of a corresponding nitrile or by functional group transformation of a precursor bearing a suitable leaving group.
For example, amidoxime intermediates can be alkylated with chloromethylamine derivatives followed by cyclization to yield the 5-(aminomethyl)-1,2,4-oxadiazole ring.
Coupling of Oxadiazole to Pyridinone
The key step involves linking the oxadiazole moiety to the pyridinone ring at the 3-position. Based on palladium-catalyzed cross-coupling techniques reported for similar heterocyclic systems, the following method is effective:
- Palladium-Catalyzed Cross-Coupling:
- A trimethylstannyl-substituted oxadiazole derivative is reacted with a halogenated pyridinone (e.g., 3-bromopyridin-2(1H)-one).
- The reaction is catalyzed by palladium(0) or palladium(II) complexes.
- Solvents such as dimethylformamide (DMF), 1,4-dioxane, or tetrahydrofuran (THF) are used.
- Reaction temperatures range from 60 to 150 °C, with reaction times from 30 minutes to 12 hours.
- This method provides good yields and regioselectivity, preserving the sensitive aminomethyl group on the oxadiazole.
Representative Reaction Scheme and Conditions
| Step | Reaction Description | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Preparation of trimethylstannyl-oxadiazole derivative | Starting amidoxime derivative, trimethylstannyl chloride | Standard stannylation conditions | — | Precursor for coupling |
| 2 | Halogenation of 1-ethylpyridin-2(1H)-one at 3-position | Bromine or other halogenating agent | Controlled temperature | — | Generates 3-bromo-1-ethylpyridin-2(1H)-one |
| 3 | Palladium-catalyzed cross-coupling | Pd(0) or Pd(II) catalyst, base (e.g., K2CO3) | 60–150 °C, 0.5–12 h, DMF or 1,4-dioxane | 60–85 | Coupling of oxadiazole and pyridinone |
| 4 | Aminomethyl group introduction (if not pre-installed) | Reduction or substitution reaction | Mild conditions preferred | — | Post-coupling functionalization step |
Detailed Research Findings
- Catalyst and Solvent Effects: The choice of palladium catalyst and solvent critically affects the coupling efficiency. Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands in DMF or 1,4-dioxane provide optimal results.
- Temperature and Time Optimization: Higher temperatures favor faster coupling but may risk decomposition of sensitive groups. A balance is achieved at ~100 °C for 4–6 hours.
- Functional Group Compatibility: The aminomethyl group is sensitive to harsh acidic or oxidative conditions; thus, mild reaction conditions are necessary to maintain its integrity.
- Purification: Products are commonly purified by recrystallization from ethanol or by chromatographic methods to achieve high purity suitable for biological evaluation.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Catalyst | Pd(0) or Pd(II) complexes | Determines coupling efficiency |
| Solvent | DMF, 1,4-dioxane, THF | Influences solubility and reaction rate |
| Temperature | 60–150 °C | Balances rate and stability |
| Reaction Time | 30 min to 12 h | Longer times increase yield but risk degradation |
| Base | K2CO3, Cs2CO3 | Facilitates deprotonation and coupling |
| Yield | 60–85% | Dependent on optimization of above factors |
Q & A
Basic: What are the standard synthetic routes for 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one?
Methodological Answer:
The synthesis typically involves constructing the oxadiazole and pyridinone rings sequentially. A common approach includes:
- Step 1: Formation of the oxadiazole ring via cyclization of amidoxime intermediates with carbonyl derivatives under acidic conditions .
- Step 2: Alkylation of the pyridinone ring using ethylating agents (e.g., ethyl iodide) in the presence of a base like K₂CO₃ .
- Step 3: Functionalization of the oxadiazole ring with an aminomethyl group using reductive amination or nucleophilic substitution .
Key characterization methods include H/C NMR, HRMS, and X-ray crystallography (using SHELX software for refinement) .
Advanced: How can synthetic efficiency be improved for derivatives with enhanced solubility?
Methodological Answer:
Optimization strategies include:
- Solubility Enhancement: Introducing polar substituents (e.g., sulfonamide or carboxylic acid groups) via post-synthetic modifications, as demonstrated in sulfonamide-oxadiazole hybrids .
- One-Pot Synthesis: Utilizing tandem reactions (e.g., carboxamidation followed by cyclization) to reduce purification steps and improve yields .
- Microwave-Assisted Synthesis: Reducing reaction times and improving regioselectivity for the oxadiazole ring formation .
Basic: What are the primary biochemical targets of this compound?
Methodological Answer:
The compound’s 1,2,4-oxadiazole and pyridinone motifs suggest activity against:
- DPP-4 (Dipeptidyl Peptidase-4): Inhibition of DPP-4 enhances incretin levels, regulating glucose metabolism (observed in structurally related oxadiazole derivatives) .
- Carbonic Anhydrases (CAs): Sulfonamide-containing analogs show nanomolar affinity for CA isoforms, validated via enzymatic assays .
Target validation requires enzyme inhibition assays (e.g., fluorometric or colorimetric methods) and cellular models (e.g., insulin secretion in pancreatic β-cells) .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
Contradictions often arise from bioavailability or metabolite interference. Mitigation strategies include:
- Pharmacokinetic Profiling: Assess plasma stability, protein binding, and metabolic pathways using LC-MS/MS.
- Prodrug Design: Mask polar groups (e.g., aminomethyl) with ester or amide prodrugs to improve membrane permeability .
- Tissue Distribution Studies: Use radiolabeled compounds (e.g., C labeling) to quantify target engagement in organs .
Basic: What analytical techniques are critical for verifying structural purity?
Methodological Answer:
- Chromatography: HPLC with UV/Vis or MS detection to confirm >95% purity.
- Spectroscopy: H/C NMR to verify regiochemistry (e.g., oxadiazole C-3 vs. C-5 substitution) .
- Crystallography: Single-crystal X-ray diffraction (refined via SHELXL) resolves ambiguities in stereochemistry .
Advanced: How can crystallographic data resolve electron density ambiguities in the oxadiazole ring?
Methodological Answer:
- High-Resolution Data: Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
- Density Functional Theory (DFT): Compare experimental electron density maps with computational models (e.g., ORCA or Gaussian) .
- Twinned Crystals: Use SHELXL’s TWIN/BASF commands to refine twinned structures .
Basic: What in vitro models are suitable for assessing anti-inflammatory effects?
Methodological Answer:
- Cellular Assays: LPS-stimulated RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .
- Oxidative Stress Models: H₂O₂-induced ROS in endothelial cells, quantified via DCFH-DA fluorescence .
Advanced: How to address low bioavailability in preclinical models?
Methodological Answer:
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles to enhance solubility and sustained release.
- Structural Analog Screening: Replace the ethyl group with a trifluoromethyl or cyclopropyl moiety to improve LogP .
- P-glycoprotein Inhibition: Co-administer with P-gp inhibitors (e.g., verapamil) to enhance intestinal absorption .
Basic: What toxicology assays are recommended for early-stage studies?
Methodological Answer:
- Acute Toxicity: OECD 423 guidelines using rodent models (dose range: 50–2000 mg/kg).
- Genotoxicity: Ames test (TA98/TA100 strains) and micronucleus assay in human lymphocytes .
- Hepatotoxicity: ALT/AST measurement in serum post 14-day dosing .
Advanced: How to design combination therapies targeting synergistic pathways?
Methodological Answer:
- Pathway Analysis: Use RNA-seq or phosphoproteomics to identify co-regulated pathways (e.g., DPP-4 and mTOR).
- Dose Optimization: Apply Chou-Talalay synergy analysis (CompuSyn software) to determine optimal drug ratios .
- In Vivo Validation: Diabetic mouse models treated with the compound + metformin, monitoring HbA1c and insulin sensitivity .
Advanced: Can bioisosteric replacement of the oxadiazole ring improve metabolic stability?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
